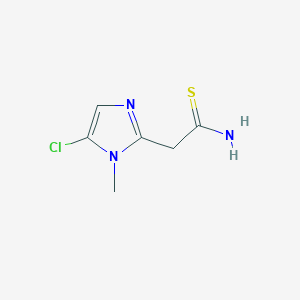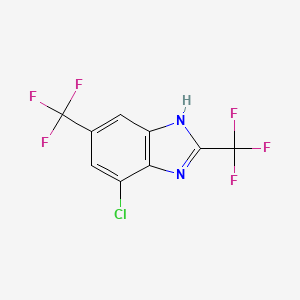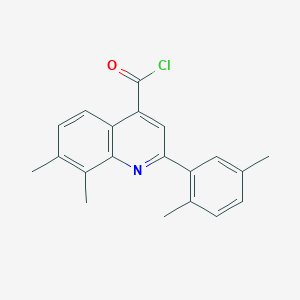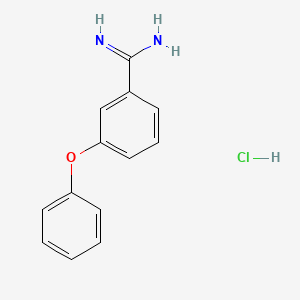
4-Chloro-N-isobutylquinazoline-7-carboxamide
Übersicht
Beschreibung
4-Chloro-N-isobutylquinazoline-7-carboxamide is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . It is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-isobutylquinazoline-7-carboxamide are not fully detailed in the search results. It is known that its molecular weight is 263.72 g/mol , but other properties such as its boiling point, melting point, solubility, and stability are not specified.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
4-Chloro-N-isobutylquinazoline-7-carboxamide derivatives, such as those from the 7-chloroquinoline-1,2,3-triazoyl carboxamides family, have been synthesized through organocatalytic processes. These compounds have demonstrated promising pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. The synthesis approach yields these compounds in good to excellent yields, highlighting the chemical versatility and potential therapeutic applications of this class of compounds (Wilhelm et al., 2014).
Anticancer Properties
Research into 7-chloroquinoline-1,2,3-triazoyl carboxamides has also uncovered significant anticancer potential. These compounds have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, offering a new avenue for cancer treatment. The cytotoxic activities against cancer cells and the mechanisms of action, including apoptosis induction and cell cycle arrest, have been thoroughly investigated, revealing the compounds' potential as promising candidates for cancer therapy (Sonego et al., 2019).
Antitubercular and Antibacterial Activities
A novel series of quinazolinone analogs substituted with benzothiophene has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds, derived from 3-amino-2-arylquinazolin-4(3H)-one, have shown good activity against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as new agents in combating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Vasorelaxant Activities
Further research into 4-hydroxyquinazoline-4-carboxamides has revealed their vasorelaxant properties, which could be higher than those of known vasorelaxants like Doxazosin. This discovery opens up potential applications in treating cardiovascular diseases, particularly those requiring vasorelaxation as part of the therapeutic strategy (Aziz et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSAAJUNFLUVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-isobutylquinazoline-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)


![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)